molecular formula C10H9FN4O B1599288 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 763111-29-1

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B1599288
CAS No.: 763111-29-1
M. Wt: 220.2 g/mol
InChI Key: UQMBCBYXYBFLNP-UHFFFAOYSA-N
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Description

Fluorophenyl compounds are a class of organic compounds that contain a phenyl group substituted with one or more fluorine atoms . They are used in the synthesis of various pharmaceutical and agrochemical products due to their unique properties .


Synthesis Analysis

The synthesis of fluorinated pyrazoles often involves a multi-step process. For example, a fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), high-resolution mass spectrometry (HR-MS), and one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) analysis .


Chemical Reactions Analysis

Fluorophenyl compounds can undergo various chemical reactions. For instance, a study reported the reaction of a fluorinated pyrazoline with malononitrile, leading to the formation of a fluorinated trisubstituted pyrazole .


Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl compounds can be determined using various techniques. For example, the molecular formula and average mass of 3-(4-Fluorophenyl)propanoic acid, a related compound, were determined to be C9H9FO2 and 168.165 Da, respectively .

Scientific Research Applications

Synthesis and Molecular Characterization

  • Synthesis of Pyrazole Derivatives : Pyrazole derivatives, including those with the 4-fluorophenyl group, have been synthesized and characterized using various methods such as X-ray single crystal structure determination. These compounds are important in novel drug discovery due to their diverse biological properties (Loh et al., 2013).

  • Crystal Structure Analysis : The crystal structures of certain pyrazole derivatives, including those with 4-fluorophenyl groups, have been extensively studied. This research is critical for understanding the physical and chemical properties of these compounds (Jasinski et al., 2012).

Biological Applications and Drug Efficacy

  • Antioxidant and Anti-Cancer Properties : Some pyrazole derivatives have shown promising antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies have also been carried out to examine their interaction with specific enzymes related to diseases like inflammation and breast cancer (Thangarasu et al., 2019).

  • Antiviral Activity : Certain pyrazole-based heterocycles have demonstrated antiviral activity, specifically against Herpes simplex type-1 (HSV-1). This indicates their potential use in the development of new antiviral drugs (Dawood et al., 2011).

  • Cytotoxic Activity : Some pyrazole-5-carbohydrazide derivatives have exhibited cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Zhang et al., 2011).

Other Applications

  • Corrosion Protection : Pyrazole-carbohydrazide compounds have been investigated for their corrosion protection behavior on mild steel in acidic solutions. This research is crucial for industrial applications, especially in environments where corrosion is a significant concern (Paul et al., 2020).

  • Antibacterial Activity : Pyrazole derivatives have been synthesized and evaluated for their antibacterial activity, especially as potential DNA gyrase inhibitors, which is a critical target in the development of new antibacterial drugs (Sun et al., 2013).

  • Molecular Docking Studies : Extensive quantum chemical studies have been carried out on pyrazole derivatives for industrial and biological importance. These studies include molecular docking to assess potential interactions with biological targets (Pillai et al., 2017).

Safety and Hazards

Safety data sheets provide information on the potential hazards of chemicals. For example, 3-Fluorophenyl isocyanate, a related compound, is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .

Future Directions

Fluorophenyl compounds continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and synthesis of new fluorinated pyrazoles with improved pharmacological properties .

Properties

IUPAC Name

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMBCBYXYBFLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406126
Record name 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763111-29-1
Record name 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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